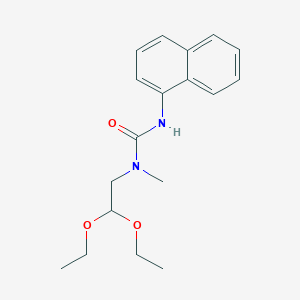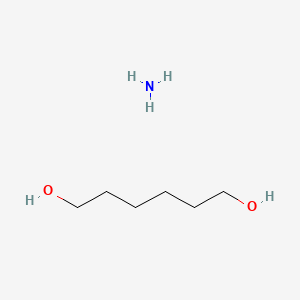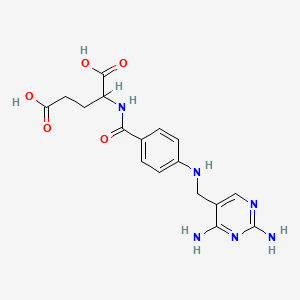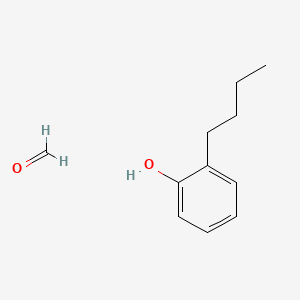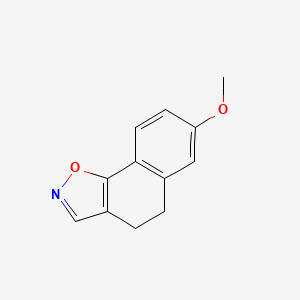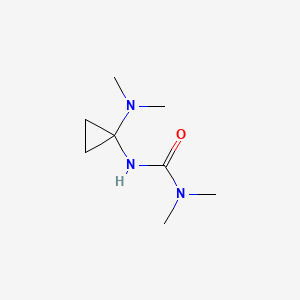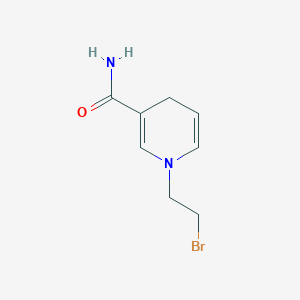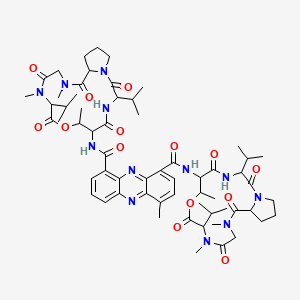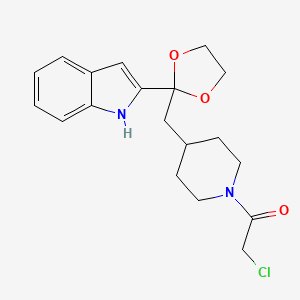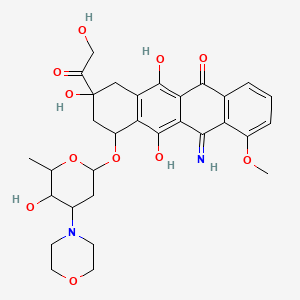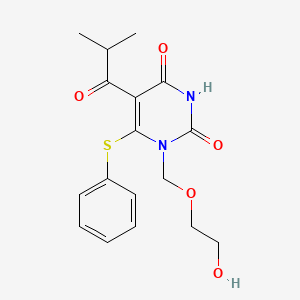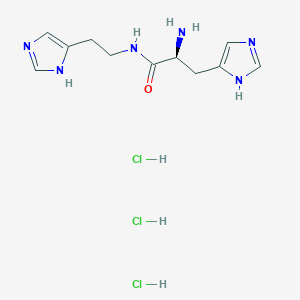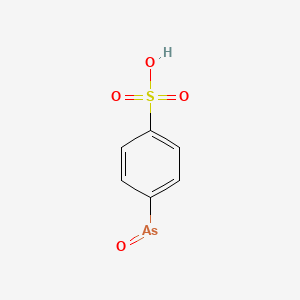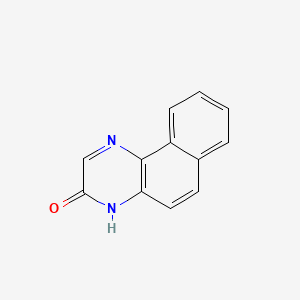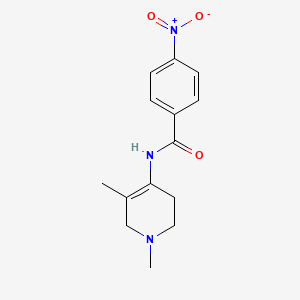
1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine is an organic compound with the molecular formula C14H17N3O3 It is a derivative of pyridine, characterized by the presence of a nitrobenzamido group at the 4-position and two methyl groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine can be achieved through several steps:
Starting Material: The synthesis begins with the preparation of 1,2,5,6-tetrahydropyridine.
Amidation: The nitro group is then converted to the nitrobenzamido group through an amidation reaction, often involving the use of amines and coupling agents.
Methylation: The final step involves the methylation of the pyridine ring at the 1 and 3 positions, which can be accomplished using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzamide oxides.
Reduction: Formation of 1,2,5,6-tetrahydro-1,3-dimethyl-4-(4-aminobenzamido)pyridine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
Mécanisme D'action
The mechanism of action of 1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzamido group can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity. The methyl groups may also play a role in modulating the compound’s hydrophobicity and overall molecular conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar compound with a pyrimidinone core, used as a solvent and in peptide synthesis.
N,N-Dimethylpropyleneurea: Another related compound, known for its use as a polar aprotic solvent.
Uniqueness
1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine is unique due to the presence of the nitrobenzamido group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making the compound valuable in medicinal chemistry and biological research.
Propriétés
Numéro CAS |
1702-20-1 |
|---|---|
Formule moléculaire |
C14H17N3O3 |
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
N-(1,5-dimethyl-3,6-dihydro-2H-pyridin-4-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H17N3O3/c1-10-9-16(2)8-7-13(10)15-14(18)11-3-5-12(6-4-11)17(19)20/h3-6H,7-9H2,1-2H3,(H,15,18) |
Clé InChI |
WTJSQCUGXQFUHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCN(C1)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


